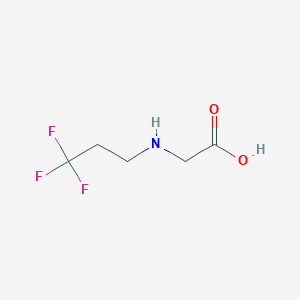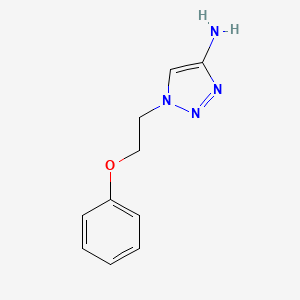
3-(2-Ethylphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O It is a member of the allylic alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an allylic carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with allyl bromide in the presence of a base, such as potassium carbonate, to form the corresponding allylic alcohol. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-Ethylcinnamaldehyde or 2-Ethylcinnamic acid.
Reduction: 3-(2-Ethylphenyl)propan-1-ol.
Substitution: 3-(2-Ethylphenyl)prop-2-en-1-chloride.
Applications De Recherche Scientifique
3-(2-Ethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Ethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl alcohol (prop-2-en-1-ol): A simpler allylic alcohol with similar reactivity but lacking the ethylphenyl group.
Cinnamyl alcohol (3-phenylprop-2-en-1-ol): Similar structure but with a phenyl group instead of an ethylphenyl group.
Uniqueness
3-(2-Ethylphenyl)prop-2-en-1-ol is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(E)-3-(2-ethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-8,12H,2,9H2,1H3/b8-5+ |
Clé InChI |
AYNZTKNTYKKVBT-VMPITWQZSA-N |
SMILES isomérique |
CCC1=CC=CC=C1/C=C/CO |
SMILES canonique |
CCC1=CC=CC=C1C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


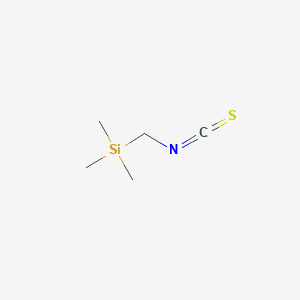
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
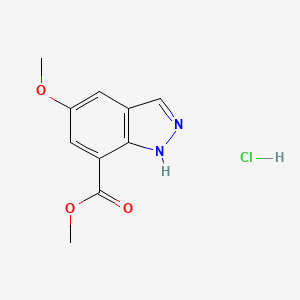
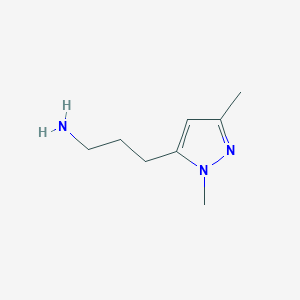
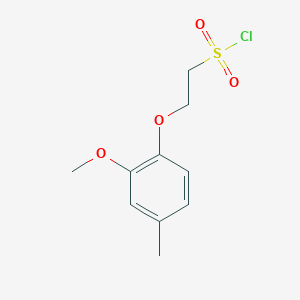
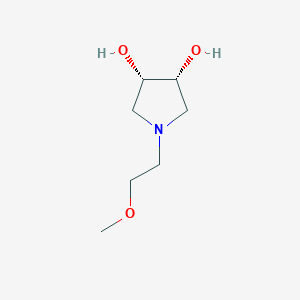
![rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans](/img/structure/B13624114.png)
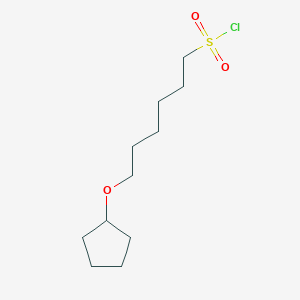

![8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13624134.png)
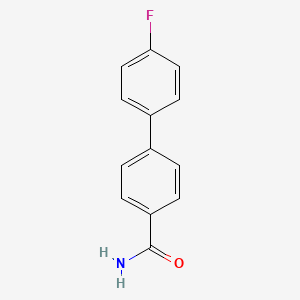
![6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one](/img/structure/B13624150.png)
